N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine, sulfonamide, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 3-fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 3-fluoroaniline, which is reacted with the oxalamide intermediate.
Attachment of the 4-sulfamoylphenethyl group: This step involves the reaction of the oxalamide intermediate with a sulfonamide derivative, such as 4-sulfamoylphenethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Methods such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Interfering with metabolic pathways: Disrupting key biochemical processes within cells.
Inducing cellular responses: Triggering signaling pathways that lead to specific cellular outcomes.
Comparison with Similar Compounds
N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be compared with other similar compounds, such as:
N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(3-fluorophenyl)-N2-(4-aminophenethyl)oxalamide: Similar structure but with an amino group instead of a sulfonamide group.
N1-(3-fluorophenyl)-N2-(4-sulfamoylphenyl)oxalamide: Similar structure but without the ethyl linker.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-12-2-1-3-13(10-12)20-16(22)15(21)19-9-8-11-4-6-14(7-5-11)25(18,23)24/h1-7,10H,8-9H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMARCDDFVQFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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